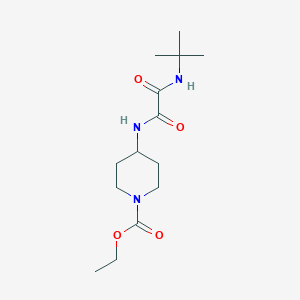

Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, an ethyl ester group, and a tert-butylamino substituent. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Ethyl Ester Group: The ethyl ester group is introduced via esterification, where the piperidine derivative is reacted with ethanol in the presence of an acid catalyst.

Attachment of the tert-Butylamino Group: The tert-butylamino group is introduced through a nucleophilic substitution reaction, where a tert-butylamine reacts with a suitable leaving group on the piperidine ring.

Formation of the Oxoacetamido Group: The oxoacetamido group is formed by reacting the intermediate with an appropriate acylating agent, such as an acid chloride or anhydride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

Batch or Continuous Flow Reactors: To optimize reaction conditions and improve yield.

Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxoacetamido group, converting it to an amine.

Substitution: The ethyl ester group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Oxidation Products: N-oxides of the tert-butylamino group.

Reduction Products: Amines derived from the reduction of the oxoacetamido group.

Substitution Products: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.

Biological Studies: Used in studies to understand its interaction with enzymes and receptors.

Chemical Biology: Employed as a probe to study biochemical pathways and mechanisms.

Industrial Applications: Potential use in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate involves:

Molecular Targets: It may interact with specific enzymes or receptors in the body, modulating their activity.

Pathways Involved: The compound could influence various biochemical pathways, potentially affecting processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Ethyl 4-(2-amino-2-oxoacetamido)piperidine-1-carboxylate: Lacks the tert-butyl group, which may affect its pharmacological properties.

Ethyl 4-(2-(tert-butylamino)-2-hydroxyacetamido)piperidine-1-carboxylate: Contains a hydroxy group instead of an oxo group, altering its reactivity and biological activity.

Uniqueness:

- The presence of the tert-butylamino group in Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate provides steric hindrance, which can influence its interaction with biological targets and its stability.

- The combination of functional groups in this compound makes it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications.

Biological Activity

Ethyl 4-(2-(tert-butylamino)-2-oxoacetamido)piperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following characteristics:

- Molecular Formula : C13H22N2O3

- Molecular Weight : 250.33 g/mol

- CAS Number : 1383551-17-4

This compound features a piperidine ring, an acetamido group, and a tert-butyl amino substituent, which are critical for its biological activity.

Research indicates that derivatives of piperidine compounds often interact with various neurotransmitter systems. This compound is hypothesized to modulate calcium channels, particularly T-type calcium channels, which play a significant role in neuronal excitability and muscle contraction .

Pharmacological Effects

- Calcium Channel Inhibition : Studies have shown that related compounds exhibit inhibitory activity against T-type calcium channels, suggesting potential applications in treating conditions like hypertension and chronic pain .

- Neuroprotective Properties : The structural features of this compound may confer neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease models.

- Antidepressant Activity : Some piperidine derivatives have been linked to antidepressant effects through their action on serotonin and norepinephrine pathways.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be significantly influenced by modifications to its structure. For instance:

- Alkyl Substituents : Variations in the alkyl chain length or branching can enhance binding affinity to target receptors.

- Functional Groups : The presence of electron-withdrawing or donating groups can alter the compound's pharmacokinetics and dynamics.

Study 1: Antihypertensive Effects

A study conducted on spontaneously hypertensive rats demonstrated that similar piperidine derivatives effectively lowered blood pressure without causing reflex tachycardia, a common side effect of traditional L-type calcium channel blockers . This finding underscores the potential therapeutic benefits of this compound in cardiovascular diseases.

Study 2: Neuroprotective Evaluation

In vitro studies using neuronal cell cultures indicated that compounds with similar structures provided protection against oxidative stress-induced cell death. These findings suggest a promising avenue for exploring this compound's neuroprotective properties in conditions such as Alzheimer's disease.

Data Table: Comparative Biological Activities

Properties

IUPAC Name |

ethyl 4-[[2-(tert-butylamino)-2-oxoacetyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4/c1-5-21-13(20)17-8-6-10(7-9-17)15-11(18)12(19)16-14(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNOKLCYWDLYEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.